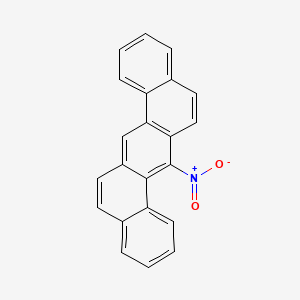

Dibenz(a,h)anthracene, 7-nitro-

Descripción general

Descripción

Dibenz(a,h)anthracene, 7-nitro- is a derivative of dibenz(a,h)anthracene, a polycyclic aromatic hydrocarbon composed of five fused benzene rings. This compound is known for its stability and genotoxic properties, making it a subject of interest in various scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Dibenz(a,h)anthracene, 7-nitro- typically involves the nitration of dibenz(a,h)anthracene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 7-position of the aromatic ring system .

Industrial Production Methods:

Types of Reactions:

Oxidation: Dibenz(a,h)anthracene, 7-nitro- can undergo oxidation reactions, often leading to the formation of quinones or other oxygenated derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents or other electrophiles in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinones and other oxygenated polycyclic aromatic hydrocarbons.

Reduction: Amino derivatives of dibenz(a,h)anthracene.

Substitution: Various substituted dibenz(a,h)anthracene derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Biological Research Applications

1. Tumorigenicity Studies

Dibenz(a,h)anthracene, 7-nitro- has been studied extensively for its tumorigenic properties. Research involving neonatal B6C3F1 mice demonstrated that while dibenz(a,h)anthracene itself induced a high incidence of liver tumors (up to 96%), the nitro derivative exhibited significantly lower tumorigenicity, with only 50% of treated mice developing hepatocellular adenomas and a mere 8% developing carcinomas . This suggests that the nitro group may alter the compound's metabolic activation pathways.

2. DNA Binding Studies

The compound's interaction with DNA has been a focal point of research. Studies have shown that metabolites of dibenz(a,h)anthracene, 7-nitro- form DNA adducts, indicating potential genotoxic effects. The binding of its metabolites to DNA was confirmed through advanced techniques such as ^32P-postlabeling and thin-layer chromatography (TLC), revealing the formation of specific DNA adducts in liver and lung tissues . This raises concerns about its role as a potential mutagen.

3. Metabolic Pathways

Research has indicated that dibenz(a,h)anthracene, 7-nitro- undergoes microsomal metabolism leading to the production of dihydrodiol metabolites. These metabolites are considered less toxic than their parent compound . The metabolic pathways involving nitroreductase enzymes suggest that the nitro group may influence the overall bioactivation process, potentially reducing the compound's carcinogenicity compared to dibenz(a,h)anthracene itself.

Environmental Applications

1. Air Quality Studies

Dibenz(a,h)anthracene, 7-nitro- has been detected in ambient air samples, particularly in urban environments where polycyclic aromatic hydrocarbons (PAHs) are prevalent. Studies have highlighted its presence as a marker for assessing pollution levels and understanding the atmospheric behavior of nitro-PAHs . Its detection is crucial for environmental monitoring and risk assessment related to air quality.

2. Bioremediation Potential

The compound's degradation pathways are being explored for bioremediation applications. Understanding how microbial communities metabolize dibenz(a,h)anthracene, 7-nitro- could lead to effective strategies for mitigating PAH contamination in soil and water environments .

Case Studies

Mecanismo De Acción

The genotoxic effects of Dibenz(a,h)anthracene, 7-nitro- are primarily due to its ability to intercalate into DNA, causing mutations. The nitro group can undergo metabolic activation to form reactive intermediates that bind to DNA, leading to genotoxicity. The compound’s interactions with cytochrome P450 enzymes play a crucial role in its bioactivation and subsequent effects .

Comparación Con Compuestos Similares

Dibenz(a,h)anthracene: The parent compound without the nitro group.

Dibenz(a,j)anthracene: Another isomer with a different ring fusion pattern.

Benzo(a)pyrene: A well-known polycyclic aromatic hydrocarbon with similar genotoxic properties.

Uniqueness: Dibenz(a,h)anthracene, 7-nitro- is unique due to the presence of the nitro group, which significantly alters its chemical reactivity and biological interactions compared to its parent compound and other isomers. This modification enhances its genotoxic potential and makes it a valuable compound for studying the effects of nitro-substituted polycyclic aromatic hydrocarbons .

Actividad Biológica

Dibenz(a,h)anthracene, 7-nitro- (7-NDB[a,h]A) is a nitro-substituted polycyclic aromatic hydrocarbon (PAH) known for its biological activity, particularly in relation to carcinogenicity and mutagenicity. This article reviews the biological effects, metabolic pathways, and experimental findings associated with this compound, drawing on diverse research sources.

Chemical Structure and Properties

7-NDB[a,h]A is derived from dibenz(a,h)anthracene (DB[a,h]A) through the introduction of a nitro group at the 7-position. The structural modification impacts its biological activity, particularly its interactions with DNA and its potential as a carcinogen.

Carcinogenicity Studies

Research indicates that 7-NDB[a,h]A exhibits tumorigenic properties in animal models. In a study involving neonatal B6C3F1 mice, intraperitoneal injections of 7-NDB[a,h]A resulted in a significant incidence of liver tumors. Specifically, out of treated males, 28% developed liver tumors compared to 0% in control groups . This suggests that while it is less potent than its parent compound DB[a,h]A (which has a tumor incidence of 100%), it still poses a significant risk.

Table 1: Tumorigenicity Comparison

| Compound | Tumor Incidence in Mice (%) |

|---|---|

| Dibenz(a,h)anthracene | 100 |

| 7-Nitrodibenz(a,h)anthracene | 28 |

| Benzo(a)pyrene | 49 |

Metabolism and DNA Binding

The metabolism of 7-NDB[a,h]A has been studied extensively. Liver microsomes from rats catalyze the conversion of this compound into various metabolites, including dihydrodiols that can bind to DNA, forming adducts that are implicated in mutagenesis . The binding affinity of 7-NDB[a,h]A to DNA is significant; however, it is noted that the nitro group may reduce its overall mutagenic potential compared to non-nitro PAHs .

Table 2: Metabolites and Their Biological Activities

| Metabolite | Activity |

|---|---|

| 7-Nitrodibenz(a,h)anthracene trans-3,4-dihydrodiol | DNA binding and potential mutagenicity |

| Dihydrodiol derivatives | Covalent binding to DNA |

Genetic and Related Effects

The genetic effects of 7-NDB[a,h]A have been evaluated through various assays. Notably, it has shown limited mutagenicity in bacterial systems such as Salmonella typhimurium . However, it has been associated with chromosomal aberrations and DNA damage in mammalian cells . The compound's capacity to induce sister chromatid exchanges and other genetic alterations underscores its potential as a genetic toxicant.

Case Studies

Case Study: Liver Tumor Induction in Mice

In a controlled study, neonatal CD-1 mice received multiple doses of 7-NDB[a,h]A. The results indicated an increased incidence of liver tumors specifically in male mice (7 out of 25 treated males developed liver adenomas or carcinomas), while no significant tumor development was observed in females or control groups .

Case Study: DNA Adduct Formation

Research on the formation of DNA adducts from nitro-PAHs highlighted that while direct evidence for adduct formation from reduced metabolites was lacking, oxidative metabolism led to significant levels of reactive intermediates capable of binding to DNA . This suggests that while the nitro group may inhibit some pathways, it does not completely negate the compound's carcinogenic potential.

Propiedades

IUPAC Name |

14-nitronaphtho[1,2-b]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13NO2/c24-23(25)22-19-12-11-14-5-1-3-7-17(14)20(19)13-16-10-9-15-6-2-4-8-18(15)21(16)22/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMDJBHMGFRFEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC=CC=C5C4=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075084 | |

| Record name | Dibenz[a,h]anthracene, 7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63041-91-8 | |

| Record name | Dibenz(a,h)anthracene, 7-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063041918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenz[a,h]anthracene, 7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.